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For Researchers, Scientists, and Drug Development Professionals

Introduction
5,7,4'-Trihydroxy-8-methylflavanone, also known as 8-methylnaringenin, is a flavonoid, a

class of secondary metabolites found in plants.[1] This technical guide provides a

comprehensive overview of the current scientific literature on 5,7,4'-Trihydroxy-8-
methylflavanone, including its natural sources, chemical properties, and biological activities.

Due to the limited specific data on this particular compound, information from its parent

compound, naringenin, and other related flavanones is included to provide a broader context

and suggest potential areas for future research.

Chemical and Physical Properties
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Property Value Source

IUPAC Name

5,7-dihydroxy-2-(4-

hydroxyphenyl)-8-methyl-2,3-

dihydrochromen-4-one

N/A

Synonyms 8-Methyl-naringenin [1]

Molecular Formula C16H14O5 [1]

Molecular Weight 286.28 g/mol [1]

CAS Number 916917-28-7 [2]

Boiling Point 570.2 °C [2]

Appearance Powder N/A

Storage 2°C - 8°C [2]

Natural Sources
5,7,4'-Trihydroxy-8-methylflavanone has been isolated from the following plant species:

Qualea grandiflora: A species of flowering plant in the Vochysiaceae family.[1]

Scutellaria indica: A species of flowering plant in the Lamiaceae family.

Biological Activities and Potential Therapeutic
Applications
Direct quantitative data on the biological activities of 5,7,4'-Trihydroxy-8-methylflavanone are

not extensively available in the current literature. However, based on the activities of its parent

compound, naringenin, and other related flavanones, it is hypothesized to possess a range of

pharmacological effects.

Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, primarily due to their ability to

scavenge free radicals.[2] The antioxidant capacity of 5,7,4'-Trihydroxy-8-methylflavanone is
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attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize

reactive oxygen species.

Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids,

including naringenin, have been shown to exert anti-inflammatory effects by modulating various

signaling pathways and inhibiting the production of pro-inflammatory mediators. While specific

studies on 5,7,4'-Trihydroxy-8-methylflavanone are lacking, the anti-inflammatory potential of

related compounds is well-documented.

Naringenin, the parent compound, has been shown to inhibit the NF-κB signaling pathway, a

central regulator of inflammation. This inhibition leads to a decrease in the expression of pro-

inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Other flavanones have demonstrated the ability to inhibit enzymes like cyclooxygenase

(COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.

Potential Anti-Cancer Activity
Naringenin has been investigated for its potential anti-cancer effects. Studies have shown that

it can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent

metastasis in various cancer cell lines. These effects are often attributed to its ability to

modulate signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR

pathway.

Antimicrobial Activity
Some flavanones have demonstrated antimicrobial activity against a range of bacteria and

fungi. For instance, prenylated flavanones isolated from Eysenhardtia texana have shown

growth inhibition of Staphylococcus aureus and Candida albicans.

Quantitative Data on Related Compounds
The following table summarizes quantitative data for the parent compound, naringenin, and

other related flavanones to provide a reference for the potential potency of 5,7,4'-Trihydroxy-
8-methylflavanone.
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Compound Assay Target/Cell Line
Result
(IC50/Activity)

5,7,3'-Trihydroxy-4'-

Methoxy-8-

prenylflavanone

ABCG2 Inhibition N/A IC50: 6.6 μM

Naringenin Antifungal Candida dubliniensis MIC: 2.5 µg/ml

Naringenin Antifungal Ustilago maydis MIC: 5 µg/ml

Naringenin MAO-B Inhibition
Rat liver mitochondrial

fraction
IC50: 288 +/- 18 µM

Naringenin MAO-A Inhibition
Rat liver mitochondrial

fraction
IC50: 955 +/- 129 µM

Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of 5,7,4'-Trihydroxy-8-
methylflavanone are not readily available. The following are generalized protocols for the

isolation and synthesis of flavanones, which can be adapted for the target compound.

General Protocol for Isolation of Flavanones from Plant
Material

Plant Material Collection and Preparation:

Collect the desired plant material (e.g., leaves, stems, roots).

Wash the material thoroughly to remove debris and air-dry in the shade until brittle.

Grind the dried plant material into a fine powder.

Extraction:

Macerate the plant powder in a suitable solvent (e.g., methanol, ethanol) for an extended

period (e.g., 3 days) at room temperature.
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Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude extract.

Fractionation:

Suspend the crude extract in water and perform liquid-liquid partitioning with a series of

solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

Collect the different solvent fractions.

Purification:

Subject the bioactive fraction (as determined by preliminary screening) to column

chromatography on silica gel.

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the

components.

Monitor the fractions using Thin Layer Chromatography (TLC).

Combine fractions containing the compound of interest and further purify using preparative

TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure flavanone.

General Protocol for Synthesis of Flavanones
The synthesis of flavanones can be achieved through the Claisen-Schmidt condensation to

form a chalcone, followed by cyclization.

Chalcone Synthesis (Claisen-Schmidt Condensation):

Protect the hydroxyl groups of a substituted 2-hydroxyacetophenone and a substituted

benzaldehyde.

React the protected acetophenone and benzaldehyde in the presence of a base (e.g.,

40% KOH in ethanol) at room temperature for an extended period (e.g., 72 hours).

Acidify the reaction mixture to precipitate the chalcone.
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Filter, wash, and dry the chalcone.

Flavanone Cyclization:

Deprotect the hydroxyl groups of the chalcone using an acid (e.g., 10% HCl in methanol).

Treat the deprotected chalcone with a base (e.g., sodium acetate) and reflux for several

hours (e.g., 3 hours).

Cool the reaction mixture and precipitate the flavanone by adding water.

Filter, wash, and purify the flavanone by recrystallization.

Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by 5,7,4'-Trihydroxy-8-methylflavanone
have not been elucidated, the mechanisms of its parent compound, naringenin, are well-

studied. It is plausible that 8-methylnaringenin shares similar mechanisms of action.

Inhibition of the NF-κB Signaling Pathway
Naringenin has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) pathway, a key

regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the

cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g.,

lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate

to the nucleus and activate the transcription of pro-inflammatory genes. Naringenin can

interfere with this process, leading to a reduction in inflammation.
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Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological activities of

a flavonoid compound like 5,7,4'-Trihydroxy-8-methylflavanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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